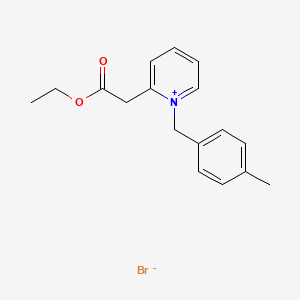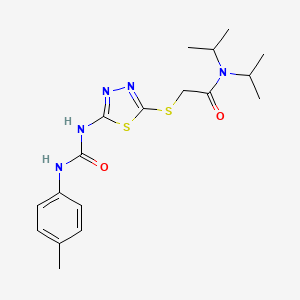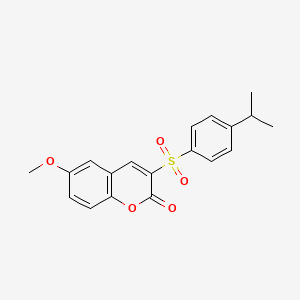![molecular formula C21H23N5O3 B2818838 2-(Benzo[d]isoxazol-3-yl)-1-(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)ethanone CAS No. 2034542-25-9](/img/structure/B2818838.png)
2-(Benzo[d]isoxazol-3-yl)-1-(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(Benzo[d]isoxazol-3-yl)-1-(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)ethanone is a useful research compound. Its molecular formula is C21H23N5O3 and its molecular weight is 393.447. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Characterization
Compounds with similar structures have been synthesized and characterized, highlighting the potential for diverse chemical reactions and the formation of novel compounds. For example, studies have reported the synthesis of various heterocyclic compounds, including isoxazoles and pyridines, through different synthetic routes. These processes often involve reactions of chloro-hydroximino compounds with various reagents to yield structurally complex products with confirmed structures through elemental analysis and spectral data (Abdelhamid et al., 2006; Said et al., 2020).
Antimicrobial Activity
Research on pyridine derivatives, which share structural features with the compound , has demonstrated antimicrobial activities. The synthesis of new pyridine derivatives and their subsequent evaluation against various bacterial and fungal strains show potential antimicrobial applications. These compounds' structures are established via spectral analysis, and their biological activity is assessed through in vitro screenings (Patel et al., 2011).
Material Science and Catalysis
Complex heterocyclic compounds are often studied for their potential applications in material science and catalysis. For instance, the synthesis of benzothiazole-based heterocycles using microwave-mediated techniques points towards their utility in developing new materials or catalytic agents. These syntheses highlight the efficiency and eco-friendliness of microwave-assisted reactions, which could be relevant for the compound (Darweesh et al., 2016).
Drug Discovery and Development
Compounds with complex heterocyclic structures often find applications in drug discovery and development due to their potential biological activities. While the direct biological activities of the compound have not been studied, similar compounds have been evaluated for their therapeutic potentials, such as antiproliferative, cytotoxic, and antimicrobial activities. These studies involve detailed characterization, including X-ray diffraction and spectroscopic analysis, to confirm the compounds' structures and assess their biological activities (Govindhan et al., 2017).
Properties
IUPAC Name |
2-(1,2-benzoxazol-3-yl)-1-[4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N5O3/c27-20(14-17-16-6-1-2-7-19(16)29-23-17)24-9-11-25(12-10-24)21(28)18-13-15-5-3-4-8-26(15)22-18/h1-2,6-7,13H,3-5,8-12,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVZFLNHLLKJCMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2C(=CC(=N2)C(=O)N3CCN(CC3)C(=O)CC4=NOC5=CC=CC=C54)C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N~4~-isobutyl-N~1~-(4-{[(propylamino)carbonyl]amino}phenyl)piperidine-1,4-dicarboxamide](/img/structure/B2818757.png)

![3-(1-(2-(4-oxoquinazolin-3(4H)-yl)acetyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2818762.png)
![(E)-2-Cyano-N-cyclopentyl-3-[2,5-dimethyl-1-(5-methyl-1,2-oxazol-3-yl)pyrrol-3-yl]prop-2-enamide](/img/structure/B2818763.png)




![3,4-Dihydro-1H-pyrrolo[2,1-c][1,4]thiazine-7-carboxylic acid](/img/structure/B2818769.png)



